molecular formula C14H20N2O5S2 B2535203 methyl (4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 1797967-72-6

methyl (4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No. B2535203
CAS RN: 1797967-72-6
M. Wt: 360.44
InChI Key: FBCVWVICIZVOLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Development of Synthetic Methodologies : Research has shown the development of synthetic methodologies involving carbamate groups, such as the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group. These methodologies highlight the role of carbamates in facilitating the construction of complex organic frameworks, which are crucial in material science and pharmaceutical research (Velikorodov et al., 2017).

  • Phosgene-Free Synthesis : A study presented a novel phosgene-free procedure for preparing methyl N-phenylcarbamate, showcasing the environmental and safety benefits of using alternative routes in the synthesis of carbamates. This method has significant implications for green chemistry and sustainable industrial practices (Jakuš & Bojsová, 1992).

Medicinal Chemistry Applications

  • Anti-Helicobacter pylori Agents : Novel structures derived from carbamate scaffolds have shown potent and selective activities against the gastric pathogen Helicobacter pylori. Such compounds represent promising leads for the development of new therapeutics targeting specific bacterial infections, highlighting the medicinal chemistry applications of carbamates (Carcanague et al., 2002).

Material Science

  • Catalysis and Material Development : The synthesis and application of carbamate derivatives in catalysis and material development are of significant interest. For instance, research on the highly selective formation of unsaturated esters via methoxycarbonylation of alkynes catalyzed by palladium complexes indicates the potential of carbamates in creating functional materials and chemicals (Magro et al., 2010).

properties

IUPAC Name

methyl N-[4-[(3-methoxythiolan-3-yl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-20-13(17)16-11-3-5-12(6-4-11)23(18,19)15-9-14(21-2)7-8-22-10-14/h3-6,15H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCVWVICIZVOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-((3-methoxytetrahydrothiophen-3-yl)methyl)sulfamoyl)phenyl)carbamate

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